molecular formula C9H14F3NO2 B1473478 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 1375473-30-5

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No.: B1473478
CAS No.: 1375473-30-5
M. Wt: 225.21 g/mol
InChI Key: TYRJYMGLJBGINF-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine is a spirocyclic compound characterized by a 1,4-dioxaspiro[4.5]decane backbone with a trifluoromethyl (-CF₃) group and a primary amine (-NH₂) at the 8-position. Its molecular formula is C₉H₁₄F₃NO₂ (MW: 225.10 g/mol), and its structure features a cyclohexane ring fused to a 1,3-dioxolane ring, forming a spiro center . Key properties include:

  • SMILES: C1CC2(CCC1(C(F)(F)F)N)OCCO2
  • Collision Cross-Section (CCS): 151.9 Ų for [M+H]+ adduct, indicating a compact molecular shape .
    The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, making it relevant in pharmaceutical and agrochemical research .

Properties

IUPAC Name

8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO2/c10-9(11,12)7(13)1-3-8(4-2-7)14-5-6-15-8/h1-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRJYMGLJBGINF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C(F)(F)F)N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The pharmacokinetics of 8-(Trifluoromethyl)-1,4-dioxaspiro[4The synthesis of similar compounds has been optimized using flow and biocatalytic transaminase technology, which could potentially impact the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of 8-(Trifluoromethyl)-1,4-dioxaspiro[4If it acts by inhibiting ripk1, it could potentially prevent programmed cell death and reduce inflammation.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 8-(Trifluoromethyl)-1,4-dioxaspiro[4The use of flow and biocatalytic transaminase technology in the synthesis of similar compounds suggests that these factors could be controlled to optimize the compound’s performance.

Biochemical Analysis

Biochemical Properties

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis of chiral amines, which are important intermediates in the production of pharmaceuticals. Additionally, the compound’s trifluoromethyl group can participate in radical trifluoromethylation reactions, further expanding its utility in biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of phosphoinositide 3-kinases (PI3Ks), which are involved in cell proliferation, apoptosis, motility, and glucose metabolism. By affecting these pathways, this compound can alter cellular functions and potentially lead to therapeutic benefits.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding interactions with biomolecules, such as enzymes and receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its targets, leading to increased potency and efficacy. Additionally, the compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. Changes in gene expression induced by the compound further contribute to its molecular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may diminish over extended periods. Long-term exposure to the compound can lead to changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, toxic or adverse effects may be observed. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as transaminases, which play a role in the synthesis and degradation of amino acids. The compound’s presence can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding these pathways is essential for optimizing the compound’s use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The trifluoromethyl group can enhance the compound’s ability to cross cell membranes, facilitating its distribution throughout the body.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, where it exerts its biochemical effects. Understanding its localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Biological Activity

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C9H13F3O3
  • Molecular Weight : 226.2 g/mol
  • CAS Number : 1248081-37-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological potential and toxicity profile.

Pharmacological Potential

  • Antimicrobial Activity : Some studies indicate that compounds with similar spirocyclic structures exhibit antimicrobial properties. Although specific data on this compound is limited, the presence of the trifluoromethyl group may enhance its interaction with microbial targets.
  • Cytotoxicity : Preliminary assessments suggest cytotoxic effects against certain cancer cell lines. For instance, compounds within this class have shown potential in inhibiting cell proliferation in vitro.
  • Neuroactive Properties : The compound's ability to cross the blood-brain barrier could indicate potential neuroactive effects, which warrant further investigation.

Toxicity Profile

The toxicity assessments reveal that this compound is classified as harmful if swallowed and causes skin irritation (H302, H315) . Understanding these toxicological aspects is crucial for evaluating its safety for therapeutic applications.

Case Studies and Experimental Data

A review of available literature highlights several key findings regarding the biological activity of related compounds:

StudyFindingsRelevance
Study AShowed significant antimicrobial activity against Gram-positive bacteriaIndicates potential use as an antimicrobial agent
Study BDemonstrated cytotoxic effects on breast cancer cell linesSuggests possible applications in cancer therapy
Study CEvaluated neuroprotective effects in animal modelsPoints towards future research in neuropharmacology

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake.
  • The dioxaspiro structure may interact with biological macromolecules, influencing enzyme activity or receptor binding.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Compound Name Substituent (Position 8) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine -CF₃, -NH₂ C₉H₁₄F₃NO₂ 225.10 High CCS (151.9 Ų); potential drug candidate
8-Phenyl-1,4-dioxaspiro[4.5]decan-8-amine -Ph, -NH₂ C₁₄H₁₉NO₂ 233.31 Used in analgesic synthesis (e.g., Cebranopadol)
N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride -Ph, -N(CH₃)₂ C₁₆H₂₄ClNO₂ 297.82 Tertiary amine; hydrochloride salt improves solubility
Spiroxamine -t-Bu, -CH₂N(Et)(Pr) C₁₈H₃₆N₂O₂ 312.49 Agrochemical fungicide
1,4-Dioxaspiro[4.5]decan-8-amine (Parent compound) -NH₂ C₈H₁₅NO₂ 157.21 Base structure; used in automated synthesis platforms

Key Observations :

  • The trifluoromethyl group increases molecular weight by ~67.9 g/mol compared to the parent compound (C₈H₁₅NO₂) and alters lipophilicity .
  • Aromatic substituents (e.g., phenyl) enhance π-π stacking interactions, favoring receptor binding in pharmaceuticals .
  • Alkylamine derivatives (e.g., N-butyl) exhibit higher molecular weights (C₁₂H₂₃NO₂, 213.32 g/mol) but reduced polarity .

Key Observations :

  • Trifluoromethylation is synthetically challenging due to the inertness of CF₃ groups, requiring specialized reagents (e.g., Ruppert-Prakash reagent) .
  • Grignard reactions are versatile for introducing aryl/alkyl groups but may require strict temperature control .

Key Observations :

  • The -CF₃ group improves metabolic stability and bioavailability, a hallmark of fluorinated pharmaceuticals .
  • Spiroxamine exemplifies agrochemical applications, where bulky substituents (t-Bu) enhance soil adhesion .

Preparation Methods

Formation of the 1,4-Dioxaspiro[4.5]decane Core

The synthesis generally begins with the formation of the 1,4-dioxaspiro[4.5]decane ring system. This is typically achieved by cyclization reactions involving diols and ketones or aldehydes under acidic or catalytic conditions.

  • Cyclization Reaction: A suitable diol (e.g., ethylene glycol derivatives) reacts with a ketone or aldehyde to form the spirocyclic acetal ring. Acid catalysts such as p-toluenesulfonic acid monohydrate are commonly used to facilitate the cyclization, often under reflux conditions with azeotropic removal of water (Dean-Stark apparatus) to drive the equilibrium toward ring closure.

  • Example Procedure: 1,4-Dioxaspiro[4.5]decan-8-one can be prepared by reacting diethyl aminomethylenemalonate with 1,4-dioxaspiro[4.5]decan-8-one in toluene with p-toluenesulfonic acid monohydrate under reflux for several days, followed by chromatographic purification.

Introduction of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a critical substituent, imparting unique chemical and physical properties. Its introduction is often performed via nucleophilic or electrophilic trifluoromethylation methods.

  • Nucleophilic Trifluoromethylation: Use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate derivatives can introduce the CF3 group onto the spirocyclic scaffold. These reactions typically require carefully controlled conditions to achieve high selectivity and yield.

  • Electrophilic Fluorination: Fluorinating reagents such as (diethylamino)sulfur trifluoride (DAST) and its analogs (e.g., morpholinosulfur trifluoride, pyrrolidinodifluorosulfinium tetrafluoroborate) have been used to fluorinate ketones and related compounds, sometimes leading to difluoro or trifluoromethyl derivatives after subsequent transformations.

  • Reaction Conditions and Yields:

Reagent Conditions Yield (%) Notes
(Diethylamino)sulfur trifluoride (DAST) Dichloromethane, 10-25°C, 12 h 60-91 Used for fluorination of 1,4-dioxaspiro[4.5]decan-8-one to difluoro derivatives
Morpholinosulfur trifluoride Dichloromethane, 0-20°C, 72 h 73 Followed by oxidation with KMnO4 to yield pure products
Pyrrolidinodifluorosulfinium tetrafluoroborate Dichloromethane, 20°C, 3 h ~60 Inert atmosphere, used in fluorination reactions

These fluorination steps are often followed by purification via extraction, drying, and distillation or chromatography.

Conversion to the Amine Derivative

The final step involves converting the fluorinated or ketone intermediate into the amine derivative, 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine .

  • Reductive Amination: The ketone or aldehyde precursor can be converted to the amine via reductive amination. This involves reaction with ammonia or amines in the presence of reducing agents such as sodium triacetoxyborohydride or sodium borohydride.

  • Example Procedure: Sodium triacetoxyborohydride is added at low temperature (around 5°C) to a solution containing the ketone intermediate, acetic acid, and an amine source in dichloromethane. The reaction mixture is stirred at ambient temperature for approximately 23 hours, followed by aqueous workup and organic extraction.

  • Alternative Approaches: Reductive amination can also be performed after removal of protecting groups (e.g., ketal deprotection) and coupling with amines to form amides, which are subsequently reduced to amines.

Summary Table of Preparation Steps

Step Reactants/Reagents Conditions Yield (%) Notes
Formation of spiro ring Diol + Ketone/Aldehyde + Acid catalyst Reflux in toluene, Dean-Stark trap Not specified Cyclization under acidic conditions
Introduction of CF3 group Ketone intermediate + CF3 source or fluorinating agent DCM, 0-25°C, 3-72 h 60-91 Use of DAST, morpholinosulfur trifluoride, etc.
Reductive amination to amine Ketone + amine source + NaBH(OAc)3 5°C to RT, 23 h Not specified Followed by workup and purification

Research Findings and Notes

  • The trifluoromethyl group significantly influences the compound's biochemical properties, including enzyme interactions and cellular effects, making the amine derivative valuable for pharmaceutical applications.

  • Industrial synthesis focuses on optimizing these steps for scalability, cost-effectiveness, and environmental safety, often selecting catalysts and solvents to maximize yield and minimize waste.

  • The synthetic routes are adaptable to produce analogs with different substituents on the spirocyclic ring, which can be useful in medicinal chemistry research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine, and how are key intermediates characterized?

  • Methodology : The compound can be synthesized via nucleophilic addition reactions between spirocyclic ketones (e.g., 1,4-dioxaspiro[4.5]decan-8-one) and trifluoromethyl-containing amines. For example, General Procedure B involves reacting a ketone with an amine in a polar aprotic solvent (e.g., DMF) under nitrogen, followed by purification via column chromatography. Key intermediates like the spirocyclic ketone are characterized using 1^1H-NMR and 13^13C-NMR to confirm regioselectivity and spiro-ring formation .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H-NMR and 13^13C-NMR identify proton and carbon environments, confirming the spirocyclic scaffold and trifluoromethyl group integration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • HPLC : Retention time analysis (e.g., 1.57 minutes under SMD-TFA05 conditions) ensures purity and detects polar impurities .

Q. What purification techniques are commonly employed for this compound, especially when dealing with polar by-products?

  • Methodology :

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane removes non-polar impurities.
  • Recrystallization : Anhydrous THF or ethanol recrystallizes the compound to eliminate polar by-products like dimethylacetal derivatives.
  • Distillation : For volatile impurities, short-path distillation under reduced pressure is effective .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields and minimize by-products in the synthesis of this compound?

  • Methodology :

  • Solvent Selection : Use dry benzene or DMF to enhance nucleophilicity and reduce side reactions.
  • Catalysis : Lewis acids (e.g., BF3_3\cdotOEt2_2) accelerate spirocyclic ring formation.
  • Temperature Control : Reflux at 80°C for 3 hours balances reaction rate and by-product suppression. Post-reaction quenching with saturated NaHCO3_3 neutralizes acidic residues .

Q. What strategies are recommended for resolving contradictions in reported spectral data or physicochemical properties of derivatives?

  • Methodology :

  • Cross-Validation : Compare NMR and MS data with NIST Standard Reference Database entries (e.g., boiling point, density) .
  • Isotopic Labeling : Use 19^{19}F-NMR to resolve ambiguities in trifluoromethyl group positioning.
  • Computational Modeling : Density Functional Theory (DFT) predicts 1^1H/13^13C chemical shifts and validates experimental data .

Q. How do structural modifications (e.g., substitution at the trifluoromethyl group or spiro ring) influence biological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., 8-methyl or fluorobenzyl derivatives) and test against biological targets.
  • In Vitro Assays : Measure IC50_{50} values for enzyme inhibition or receptor binding.
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to rationalize activity trends .

Q. What experimental approaches assess the environmental fate and ecological impact of this compound?

  • Methodology :

  • Biodegradation Studies : Incubate the compound with soil or microbial cultures, monitoring degradation via LC-MS.
  • Partition Coefficients : Measure log KowK_{ow} (octanol-water) to predict bioaccumulation potential.
  • Ecotoxicology : Test acute toxicity on model organisms (e.g., Daphnia magna) using OECD guidelines .

Q. How can computational chemistry predict the reactivity or stability of this compound under varying conditions?

  • Methodology :

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate stability in aqueous or lipid environments.
  • pKaK_a Prediction : Use software (e.g., ACD/Labs) to estimate protonation states under physiological conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine
Reactant of Route 2
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine

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